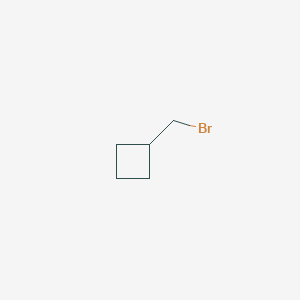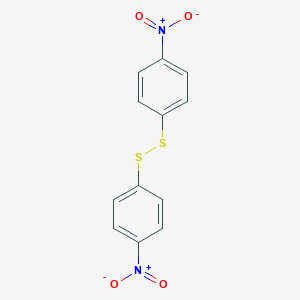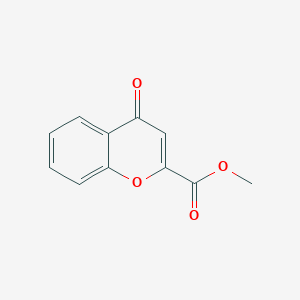
PYRAZOLE,5-(2-METHYL-2,3-BUTADIENYL)-1,3,4-TRIMETHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PYRAZOLE,5-(2-METHYL-2,3-BUTADIENYL)-1,3,4-TRIMETHYL- is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique substitution pattern, which includes a 2-methyl-2,3-butadienyl group and three methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or their equivalents. For PYRAZOLE,5-(2-METHYL-2,3-BUTADIENYL)-1,3,4-TRIMETHYL-, a possible synthetic route could involve the condensation of a suitable hydrazine with a diketone precursor that has the desired substitution pattern. Reaction conditions may include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors, automated systems for precise control of reaction conditions, and purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazole derivatives can undergo various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of pyrazoles can lead to the formation of dihydropyrazoles or pyrazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce pyrazolines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Pyrazole derivatives are widely used in organic synthesis as building blocks for more complex molecules. They serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine
In medicinal chemistry, pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. They are investigated for their potential as therapeutic agents in various diseases.
Industry
In the industrial sector, pyrazole compounds are used as corrosion inhibitors, stabilizers for polymers, and additives in lubricants.
Wirkmechanismus
The mechanism of action of pyrazole derivatives depends on their specific biological activity. For example, anti-inflammatory pyrazoles may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. The molecular targets and pathways involved vary based on the compound’s structure and intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole: The parent compound with no substitutions.
1,3,4-Trimethylpyrazole: A simpler derivative with three methyl groups.
5-(2-Methyl-2,3-butadienyl)pyrazole: A derivative with the butadienyl group but without the additional methyl groups.
Uniqueness
PYRAZOLE,5-(2-METHYL-2,3-BUTADIENYL)-1,3,4-TRIMETHYL- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. The presence of the butadienyl group and multiple methyl groups can influence its reactivity, stability, and interactions with biological targets.
Eigenschaften
CAS-Nummer |
17512-08-2 |
|---|---|
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
InChI |
InChI=1S/C11H16N2/c1-6-8(2)7-11-9(3)10(4)12-13(11)5/h1,7H2,2-5H3 |
InChI-Schlüssel |
FXOTWDYPDWRMSA-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1C)C)CC(=C=C)C |
Kanonische SMILES |
CC1=C(N(N=C1C)C)CC(=C=C)C |
Synonyme |
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl-, |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















